molecular formula C16H15NO2S B12810452 2,7-Dimethyl-3-phenyl-2H-1,2-benzothiazine 1,1-dioxide CAS No. 18963-37-6

2,7-Dimethyl-3-phenyl-2H-1,2-benzothiazine 1,1-dioxide

Cat. No.: B12810452
CAS No.: 18963-37-6
M. Wt: 285.4 g/mol
InChI Key: HUYLTSREZPJWBJ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-3-phenyl-2H-1,2-benzothiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with two methyl groups at positions 2 and 7, a phenyl group at position 3, and a sulfonyl group at position 1. It is known for its diverse pharmacological activities and has been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-3-phenyl-2H-1,2-benzothiazine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions to form the thiazine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-3-phenyl-2H-1,2-benzothiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-3-phenyl-2H-1,2-benzothiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include ion channels, enzymes involved in metabolic pathways, and receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-3-phenyl-2H-1,2-benzothiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of methyl and phenyl groups, along with the sulfonyl group, contributes to its diverse biological activities and makes it a valuable compound for research and development .

Properties

CAS No.

18963-37-6

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

2,7-dimethyl-3-phenyl-1λ6,2-benzothiazine 1,1-dioxide

InChI

InChI=1S/C16H15NO2S/c1-12-8-9-14-11-15(13-6-4-3-5-7-13)17(2)20(18,19)16(14)10-12/h3-11H,1-2H3

InChI Key

HUYLTSREZPJWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N(S2(=O)=O)C)C3=CC=CC=C3

Origin of Product

United States

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